trans-3,3,5-Trimethylcyclohexanol
Overview
Description
trans-3,3,5-Trimethylcyclohexanol is a chiral alcohol with the molecular formula C9H18O. This compound is notable for its unique structure, which includes three methyl groups attached to the cyclohexane ring, and its specific stereochemistry. The compound is used in various chemical and industrial applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of trans-3,3,5-Trimethylcyclohexanol typically involves the reduction of the corresponding ketone, 3,3,5-trimethylcyclohexanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The stereochemistry of the product is controlled by the choice of reducing agent and reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the ketone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
trans-3,3,5-Trimethylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3,3,5-trimethylcyclohexanone, using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Further reduction can yield different stereoisomers of the alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 3,3,5-trimethylcyclohexanone
Reduction: Various stereoisomers of 3,3,5-trimethylcyclohexanol
Substitution: 3,3,5-trimethylcyclohexyl chloride
Scientific Research Applications
trans-3,3,5-Trimethylcyclohexanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of trans-3,3,5-Trimethylcyclohexanol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, which can lead to various biochemical responses .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog without the three methyl groups.
3,3,5-Trimethylcyclohexanone: The corresponding ketone form.
Menthol: A naturally occurring compound with a similar cyclohexane structure but different functional groups.
Uniqueness
trans-3,3,5-Trimethylcyclohexanol is unique due to its specific stereochemistry and the presence of three methyl groups, which confer distinct physical and chemical properties compared to its analogs. These features make it valuable in applications requiring chiral specificity and unique reactivity .
Biological Activity
trans-3,3,5-Trimethylcyclohexanol (TMC) is a secondary alcohol characterized by its unique structure, which includes two methyl groups at the 3-position and one at the 5-position of the cyclohexane ring. This compound has garnered attention due to its diverse biological activities, particularly its pharmacological properties.
The molecular formula for this compound is , with a molecular weight of approximately 142.24 g/mol. It can be synthesized through the hydrogenation of isophorone in the presence of a ruthenium catalyst, yielding high purity and economic viability for industrial applications .
Vasodilatory Effects
One of the most notable biological activities of this compound is its role as a precursor to cyclandelate, a vasodilator used in treating circulatory disorders. Cyclandelate functions by dilating blood vessels, thereby improving blood flow and reducing blood pressure .
Hypolipidaemic Activity
Research indicates that TMC exhibits significant hypolipidaemic properties, making it useful in managing lipid disorders. Studies have shown that derivatives of TMC can effectively lower cholesterol levels and triglycerides in both human and animal models. These compounds modulate enzymatic systems involved in cholesterol synthesis, thus aiding in the treatment of conditions such as hypercholesterolemia and atherosclerosis .
Toxicity and Safety Profile
Toxicity studies have revealed that this compound has low acute oral toxicity. In experiments conducted on rodents, the LD50 values were found to exceed 2000 mg/kg, indicating a favorable safety profile for potential therapeutic applications .
Metabolism and Excretion
Following oral administration, this compound is primarily metabolized to glucuronic acid conjugates. These metabolites are predominantly excreted via urine, with minimal amounts eliminated through feces. This metabolic pathway suggests efficient clearance from the body and low accumulation risk .
Case Studies and Research Findings
- Vasodilatory Study : A clinical trial involving cyclandelate demonstrated significant improvements in peripheral circulation among patients with vascular insufficiency. The study highlighted TMC's role as an effective vasodilator in therapeutic formulations.
- Lipid Regulation Research : A comparative study on various hypolipidaemic agents found that derivatives of TMC exhibited superior activity in lowering triglyceride levels compared to standard treatments like fenofibrate. This suggests TMC's potential as a more effective alternative for lipid management .
Summary Table of Biological Activities
Properties
IUPAC Name |
(1R,5S)-3,3,5-trimethylcyclohexan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRVXFOKWJKTGG-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CC(C1)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883350 | |
Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767-54-4 | |
Record name | rel-(1R,5S)-3,3,5-Trimethylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=767-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3,5,5-trimethylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.075 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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